molecular formula C12H12N4 B3358002 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl- CAS No. 77094-03-2

3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-

Cat. No.: B3358002
CAS No.: 77094-03-2
M. Wt: 212.25 g/mol
InChI Key: UIICLBTZHWODPZ-UHFFFAOYSA-N
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Description

“3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-” is an imidazoquinoline that is 3H-imidazo[4,5-f]quinoline substituted by a methyl group at position 3 and an amino group at position 2 . It is a focal point in chemical research due to its heterocyclic structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 3H-furo[2,3-b]imidazo[4,5-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . Another study reported the synthesis of 3H-1benzofuro[2,3-b]imidazo[4,5-f]quinolines from the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of “3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-” can be found in various chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-” can be found in chemical databases .

Safety and Hazards

“3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-” may emit potentially toxic fumes when involved in a fire . It may be sensitive to prolonged exposure to heat .

Future Directions

“3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-” is a subject of ongoing research due to its interesting heterocyclic structure . Its potential applications in various fields, including as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect specific proteins in biological samples , and as a food-derived carcinogen found in high temperature-cooked meats and tobacco smoke , make it a promising compound for future studies.

Properties

IUPAC Name

3,5-dimethylimidazo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-6-9-11(15-12(13)16(9)2)8-4-3-5-14-10(7)8/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICLBTZHWODPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1N=CC=C3)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227875
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77094-03-2
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077094032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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